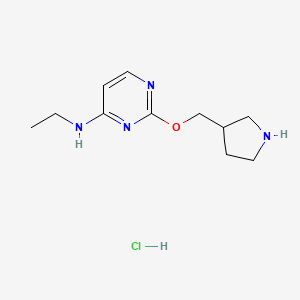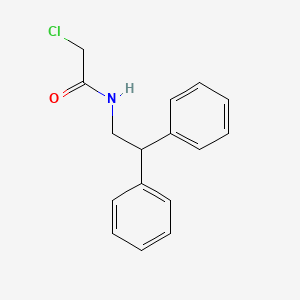
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H19ClN4O. It is a derivative of pyrimidin-4-amine, featuring an ethyl group and a pyrrolidin-3-ylmethoxy moiety. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
作用机制
Target of Action
Similar 2-aminopyrimidine derivatives have been tested for their in vitro activities againstTrypanosoma brucei rhodesiense , a causative organism of sleeping sickness, and Plasmodium falciparum NF54 , a causative organism of malaria .
Mode of Action
It’s worth noting that other 2-aminopyrimidine derivatives have shown good antitrypanosomal and antiplasmodial activity . The influence of structural modifications on these activities is a topic of ongoing research .
Biochemical Pathways
It’s known that similar compounds have shown activity against organisms causing sleeping sickness and malaria, suggesting they may interfere with the biochemical pathways these organisms use for survival and proliferation .
Result of Action
Similar 2-aminopyrimidine derivatives have shown good antitrypanosomal and antiplasmodial activity, suggesting they may have a cytotoxic effect on these organisms .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidin-4-amine core. One common synthetic route includes the following steps:
Formation of Pyrimidin-4-amine: This can be achieved through the reaction of guanidine with an appropriate β-diketone.
Introduction of the Ethyl Group: Ethylation of the pyrimidin-4-amine core can be performed using ethyl iodide in the presence of a base.
Attachment of the Pyrrolidin-3-ylmethoxy Group: This step involves the reaction of the ethylated pyrimidin-4-amine with 3-hydroxymethylpyrrolidine under suitable reaction conditions.
Formation of Hydrochloride Salt: The final step involves the treatment of the synthesized compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions: N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution Reactions: The pyrimidin-4-amine core can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used, with reaction conditions typically involving heating and the presence of a base.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: Substituted pyrimidin-4-amines with different alkyl or aryl groups.
科学研究应用
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate its effects on various cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
N-Ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride can be compared with other similar compounds, such as:
N-Methyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-2-(piperidin-4-ylmethoxy)pyrimidin-4-amine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness: The presence of the pyrrolidin-3-ylmethoxy group and the ethyl group on the pyrimidin-4-amine core makes this compound unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
N-ethyl-2-(pyrrolidin-3-ylmethoxy)pyrimidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O.ClH/c1-2-13-10-4-6-14-11(15-10)16-8-9-3-5-12-7-9;/h4,6,9,12H,2-3,5,7-8H2,1H3,(H,13,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNWKCGOJXNFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)OCC2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(thiophene-3-carbonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2853812.png)
![4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol](/img/structure/B2853815.png)


![ethyl 2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}propanoate](/img/structure/B2853822.png)
![Tert-butyl 6,6-difluoro-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride](/img/structure/B2853823.png)
![2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2853824.png)
![4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2853825.png)
![1-(2,3-dimethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2853827.png)
![3-[(2-chlorophenyl)methyl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2853828.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853829.png)
![3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853831.png)
![3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide](/img/structure/B2853832.png)
